molecular formula C24H21N3O3S B4750787 ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4750787
M. Wt: 431.5 g/mol
InChI Key: ZTKRRWJLWKOTOP-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a quinoline moiety, which is further substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the quinoline and pyridine moieties. Common reagents used in these reactions include ethyl acetoacetate, pyridine-4-carboxaldehyde, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvents such as dimethylformamide (DMF) and ethanol are commonly used, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
  • 2-ETHYL-5,7-DIMETHYL-3H-IMIDAZO[4,5-B]PYRIDINE
  • 4-PYRIDINEBORONIC ACID PINACOL ESTER

Uniqueness

This compound is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-4-30-24(29)21-14(2)15(3)31-23(21)27-22(28)18-13-20(16-9-11-25-12-10-16)26-19-8-6-5-7-17(18)19/h5-13H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKRRWJLWKOTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 4,5-DIMETHYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE

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